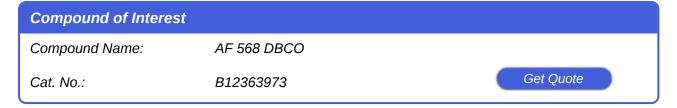


# AF 568 DBCO: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AF 568 DBCO**, a fluorescent dye and bioorthogonal chemical tool widely utilized in biological research and drug development. This document details its chemical structure, key characteristics, and practical applications, with a focus on enabling researchers to effectively employ this reagent in their experimental workflows.

## Core Characteristics of AF 568 DBCO

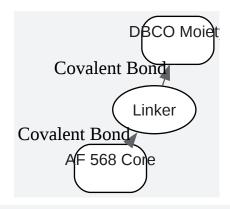
AF 568 DBCO is a molecule that combines the bright and photostable AF 568 fluorophore with a dibenzocyclooctyne (DBCO) group.[1] The AF 568 dye is structurally identical to Alexa Fluor 568, a popular orange-fluorescent dye known for its high quantum yield and photostability.[2][3] The DBCO moiety is one of the most reactive cycloalkynes for copper-free click chemistry, enabling covalent labeling of azide-containing biomolecules within living cells or whole organisms without the need for a cytotoxic copper catalyst.[2][3][4] This biocompatible reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and forms a stable triazole linkage.[3][5]

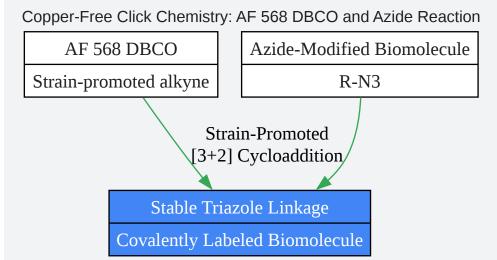
The hydrophilic nature of the AF 568 dye makes it an excellent choice for labeling sensitive proteins, while its pH resistance ensures stable fluorescence across a wide range of experimental conditions.[2][6] These properties, combined with the bioorthogonal reactivity of the DBCO group, make **AF 568 DBCO** a powerful tool for a variety of applications, including confocal microscopy, super-resolution microscopy, and flow cytometry.[2]



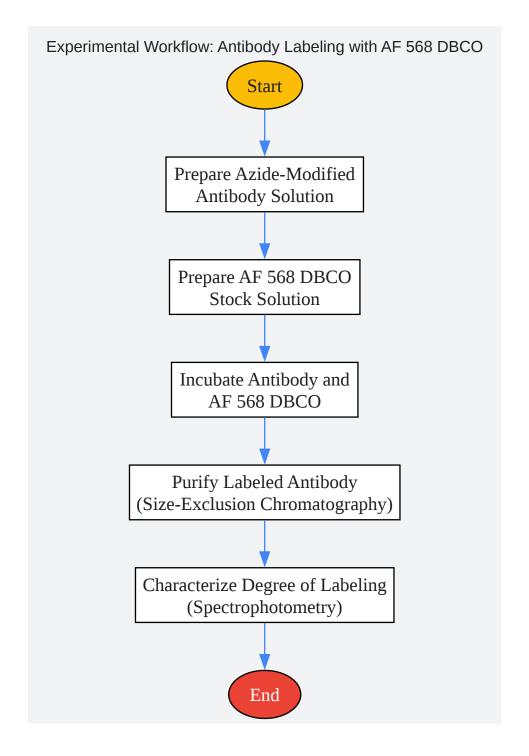
## **Chemical Structure**

The chemical structure of **AF 568 DBCO** consists of the AF 568 fluorophore core linked to a DBCO moiety.









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